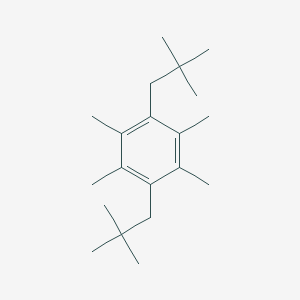
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene is an organic compound with the molecular formula C16H26. It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, 2, 3, 5, and 6 are substituted with 2,2-dimethylpropyl and methyl groups, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe) or iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Benzene, 1,4-bis(2,2-dimethylpropyl)-: Similar structure but lacks the additional methyl groups at positions 2, 3, 5, and 6.
Benzene, 1,4-dimethyl-: Contains only methyl groups at positions 1 and 4.
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene: The compound , with unique structural features.
Uniqueness
This compound is unique due to the presence of both 2,2-dimethylpropyl and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
属性
CAS 编号 |
33770-83-1 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC 名称 |
1,4-bis(2,2-dimethylpropyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C20H34/c1-13-14(2)18(12-20(8,9)10)16(4)15(3)17(13)11-19(5,6)7/h11-12H2,1-10H3 |
InChI 键 |
YRQKLQDETHWVBC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
规范 SMILES |
CC1=C(C(=C(C(=C1CC(C)(C)C)C)C)CC(C)(C)C)C |
Key on ui other cas no. |
33770-83-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















